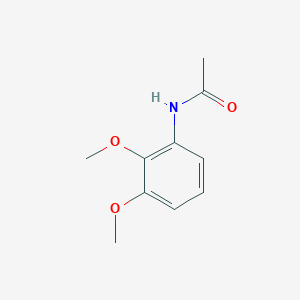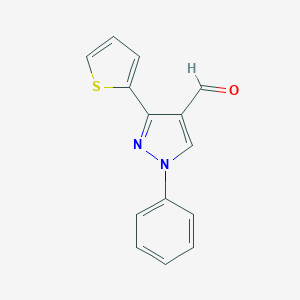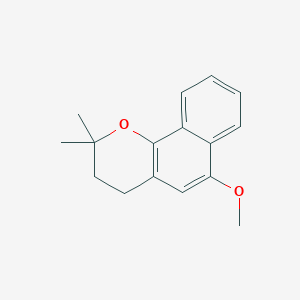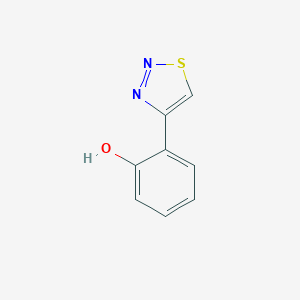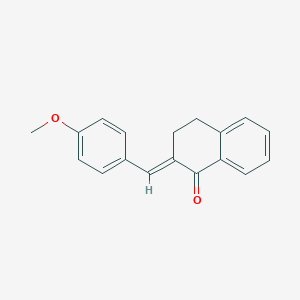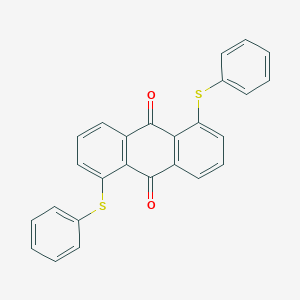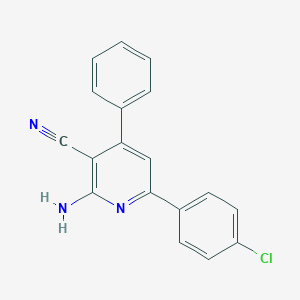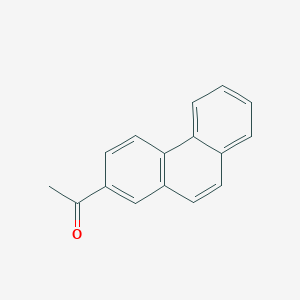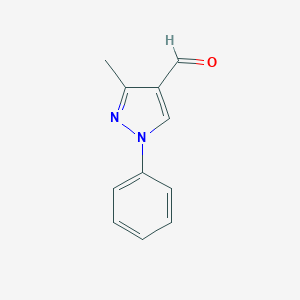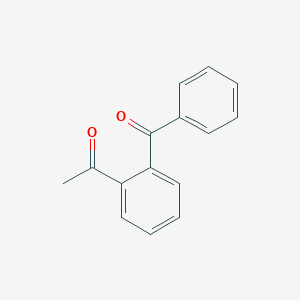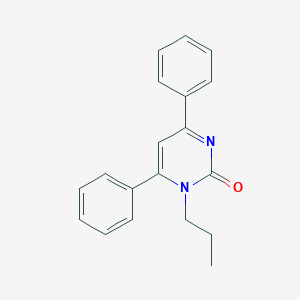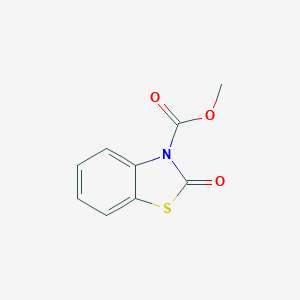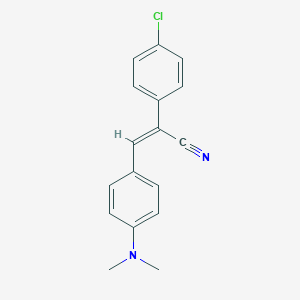
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile, also known as DMABN, is a chemical compound that is widely used in scientific research. It is a yellow to orange crystalline powder that is insoluble in water but soluble in organic solvents. DMABN is a Schiff base derivative that is synthesized by the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine. This compound has been extensively studied for its unique properties and applications in various fields of science.
作用機序
The mechanism of action of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is not well understood. However, it is believed that the compound interacts with the hydrophobic regions of biological membranes, leading to changes in membrane properties. This property makes it useful in studying the properties of biological membranes and their interactions with other molecules.
生化学的および生理学的効果
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been shown to have no significant biochemical or physiological effects on living organisms. It is not toxic to cells and does not affect cell viability or proliferation. However, it is important to note that p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile should be handled with care as it is a chemical compound and can be hazardous if not handled properly.
実験室実験の利点と制限
One of the main advantages of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its fluorescent properties. It can be used as a probe for studying the properties of biological membranes and their interactions with other molecules. However, one of the limitations of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is its solubility. It is insoluble in water, which makes it difficult to use in aqueous solutions. Another limitation is its stability. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is sensitive to light and air, which can affect its properties over time.
将来の方向性
There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research. One area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in drug delivery systems. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used as a fluorescent probe to study the properties of liposomes and other drug delivery vehicles. Another area of interest is the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in studying the properties of biological membranes, such as the role of lipids in membrane structure and function. Additionally, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile can be used in the development of new imaging techniques for studying biological systems.
Conclusion:
In conclusion, p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been extensively studied for its properties and applications in various fields of science. There are several future directions for the use of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile in scientific research, including drug delivery systems, studying the properties of biological membranes, and developing new imaging techniques.
合成法
The synthesis of p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile involves the reaction of p-chlorobenzaldehyde and p-dimethylaminobenzylamine in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol, and the product is obtained as a yellow to orange crystalline powder. The yield of the reaction depends on the concentration of the reactants, reaction temperature, and reaction time.
科学的研究の応用
P-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has been widely used in scientific research due to its unique properties. It is a fluorescent compound that emits yellow-green fluorescence when excited by ultraviolet light. This property makes it useful in various applications such as fluorescent labeling, microscopy, and imaging. p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile has also been used as a probe for studying the properties of micelles, liposomes, and other biological membranes.
特性
CAS番号 |
2958-46-5 |
|---|---|
製品名 |
p-Dimethylaminobenzylidene-p-chlorophenylacetonitrile |
分子式 |
C17H15ClN2 |
分子量 |
282.8 g/mol |
IUPAC名 |
(Z)-2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C17H15ClN2/c1-20(2)17-9-3-13(4-10-17)11-15(12-19)14-5-7-16(18)8-6-14/h3-11H,1-2H3/b15-11+ |
InChIキー |
JYSGNKFGNNTQNO-RVDMUPIBSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl |
SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



